N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also has an amide functional group attached to the pyrazole ring, and a dichlorophenyl group attached to the nitrogen of the amide group. The ethoxy and ethyl groups are also attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms. The dichlorophenyl group is a phenyl (benzene) ring with two chlorine atoms attached. The amide group consists of a carbonyl group (C=O) and a nitrogen .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in polar solvents. The dichlorophenyl group could potentially increase its lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated efficient methods for synthesizing pyrazole derivatives, including N-(3,4-dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, showcasing advancements in organic chemistry. For instance, Machado et al. (2011) discussed an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, indicating the potential for generating similar compounds through optimized conditions for regioselectivity and yield improvements Machado et al., 2011.
Computational Studies and Drug Design
Computational studies play a crucial role in the rational design and synthesis of chemical compounds. Singh et al. (2009) highlighted the computational structure-activity relationship of novel pyrazole derivatives, suggesting their applicability in drug design and understanding of biological interactions Singh et al., 2009.
Material Science and Corrosion Inhibition
In the field of material science, pyrazole derivatives have been explored for their corrosion inhibition properties. Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solution, demonstrating the chemical's potential in industrial applications Paul et al., 2020.
Antitumor Activities
The exploration of antitumor activities of pyrazole derivatives indicates their potential in pharmacological applications. Xin (2012) synthesized and evaluated the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, suggesting a pathway for developing new cancer treatments Xin, 2012.
Future Directions
The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the known activities of many pyrazole derivatives, it could be of interest in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q_B plastoquinone binding site of photosystem II, which prevents the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
The affected pathway is the photosynthetic electron transport chain. By inhibiting photosystem II, the compound disrupts the flow of electrons in this pathway. This leads to a reduction in the production of ATP and NADPH, two molecules essential for the light-dependent reactions of photosynthesis .
Pharmacokinetics
Similar compounds like 3,4-dcmp (3,4-dichloromethylphenidate) are primarily metabolized by the liver and predominantly excreted in urine
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in the plant’s ability to perform photosynthesis. This can lead to a reduction in the plant’s growth and development, as photosynthesis is the primary process by which plants produce the energy they need to grow .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-9-5-6-11(15)12(16)7-9/h5-8H,3-4H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRNIFNMLKETAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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